5-(3,4-dimethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate thioamides with α-haloketones, followed by cyclization. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the thiazole ring. Subsequent reactions with phenylhydrazine and appropriate reagents lead to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the thiazole ring or the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Typical reaction conditions involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and leading to DNA damage and cell death . As an inhibitor of NOX4, it reduces the production of reactive oxygen species, which can be beneficial in treating diseases associated with oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share the same core structure and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar fused ring system and are also studied for their potential therapeutic applications.
Thiadiazoles: These heterocycles contain sulfur and nitrogen atoms and are known for their diverse biological activities.
Uniqueness
The uniqueness of 5-(3,4-dimethoxyphenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one lies in its specific substitution pattern and the presence of both methoxy and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and its potential as an anticancer agent make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H15N3O3S2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H15N3O3S2/c1-24-13-9-8-11(10-14(13)25-2)16-20-17-15(18(23)21-16)27-19(26)22(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,21,23) |
InChI Key |
VKEWQGMMTOLRHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OC |
Origin of Product |
United States |
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